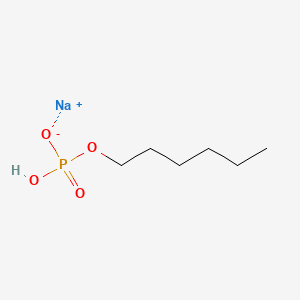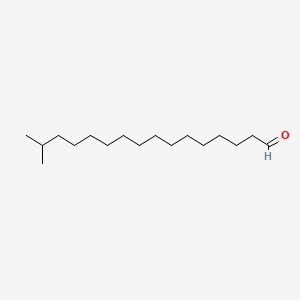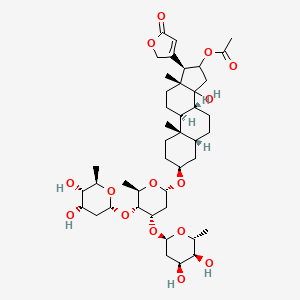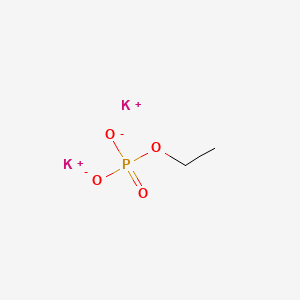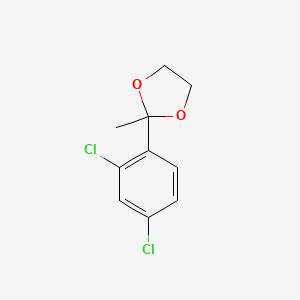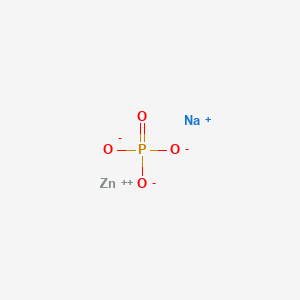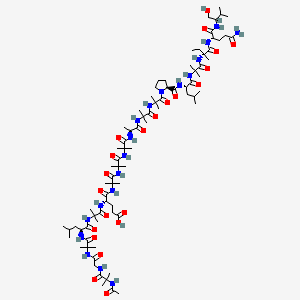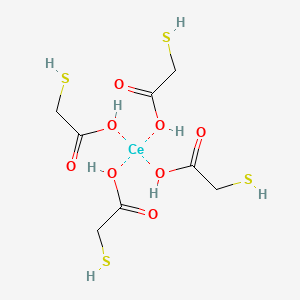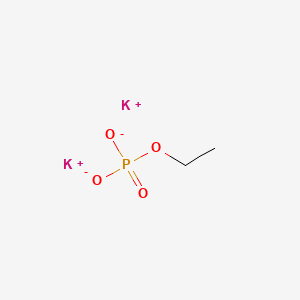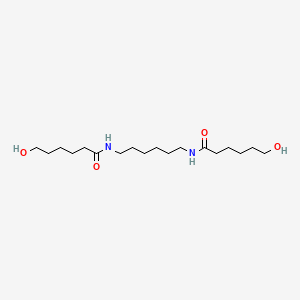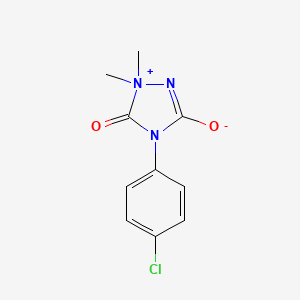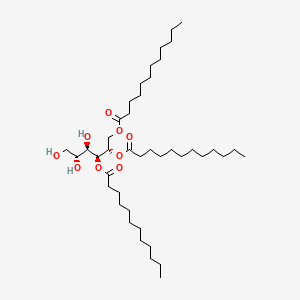
D-Glucitol trilaurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucitol trilaurate, also known as sorbitan trilaurate, is a chemical compound with the molecular formula C42H80O9. It is an ester derived from D-glucitol (sorbitol) and lauric acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucitol trilaurate is synthesized through the esterification of D-glucitol with lauric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where D-glucitol and lauric acid are combined in the presence of a catalyst. The reaction mixture is heated and stirred continuously to ensure complete esterification. The product is then purified through distillation or crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: D-Glucitol trilaurate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into D-glucitol and lauric acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: D-glucitol and lauric acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Scientific Research Applications
D-Glucitol trilaurate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and food products as an emulsifier and stabilizer.
Mechanism of Action
The mechanism of action of D-Glucitol trilaurate primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it can interact with cell membranes and proteins, enhancing the solubility and stability of various compounds.
Molecular Targets and Pathways:
Cell Membranes: Interacts with lipid bilayers to enhance permeability.
Proteins: Stabilizes protein structures by preventing aggregation and denaturation.
Comparison with Similar Compounds
- D-Glucitol monolaurate
- D-Glucitol dilaurate
- Sorbitan monolaurate
- Sorbitan trilaurate
Comparison: D-Glucitol trilaurate is unique due to its three lauric acid ester groups, which provide enhanced surfactant properties compared to its mono- and di-ester counterparts. This makes it particularly effective in applications requiring strong emulsifying and stabilizing agents.
Properties
CAS No. |
93918-32-2 |
|---|---|
Molecular Formula |
C42H80O9 |
Molecular Weight |
729.1 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-2,3-di(dodecanoyloxy)-4,5,6-trihydroxyhexyl] dodecanoate |
InChI |
InChI=1S/C42H80O9/c1-4-7-10-13-16-19-22-25-28-31-38(45)49-35-37(50-39(46)32-29-26-23-20-17-14-11-8-5-2)42(41(48)36(44)34-43)51-40(47)33-30-27-24-21-18-15-12-9-6-3/h36-37,41-44,48H,4-35H2,1-3H3/t36-,37+,41-,42-/m1/s1 |
InChI Key |
IEQRBSIMNUWJSO-JXWCMEKSSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


